molecular formula C33H57N3O9 B191169 Enniatin B CAS No. 917-13-5

Enniatin B

Cat. No. B191169
CAS RN: 917-13-5
M. Wt: 639.8 g/mol
InChI Key: MIZMDSVSLSIMSC-VYLWARHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enniatin B is a secondary metabolism product by Fusarium fungi . It is a well-known antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal compound . It has been found as a contaminant in several food commodities, particularly in cereal grains, co-occurring also with other mycotoxins .


Synthesis Analysis

Enniatin B is synthesized through a nine-step (longest linear) batch total synthesis . The synthesis minimizes precipitation during reaction conditions for adaptability to flow synthesis .


Molecular Structure Analysis

The molecular formula of Enniatin B is C33H57N3O9 . It is an enniatin obtained from formal cyclocondensation of three N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine units .


Chemical Reactions Analysis

The catabolic fate of Enniatin B upon in vitro simulated digestion and colonic fermentation has been evaluated . LC-MS target and untargeted analysis have been performed to quantify the extent of Enniatin B degradation and the formation of catabolic products .

Future Directions

Future research focused on elucidating the toxic mechanism of Enniatin B as well as its anticancer activity could better clarify the real potential of Enniatin B . These research findings could contribute to establishing emerging therapeutic strategies to chronic health problems .

properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMDSVSLSIMSC-VYLWARHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891862
Record name Enniatin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enniatin B

CAS RN

917-13-5
Record name Enniatin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enniatin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENNIATIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H02S2TZR95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enniatin B
Reactant of Route 2
Enniatin B
Reactant of Route 3
Enniatin B
Reactant of Route 4
Enniatin B
Reactant of Route 5
Enniatin B
Reactant of Route 6
Reactant of Route 6
Enniatin B

Citations

For This Compound
2,700
Citations
A Prosperini, H Berrada, MJ Ruiz, F Caloni… - Frontiers in Public …, 2017 - frontiersin.org
… Enniatin B exhibits a wide array of biological activities. Several studies investigated the … Enniatin B exhibits antibacterial activity against some pathogens of humans, such as Escherichia …
Number of citations: 120 www.frontiersin.org
L Ivanova, CK Fæste, S Uhlig - Analytical and bioanalytical chemistry, 2011 - Springer
… Enniatin B is commonly one of the principal analogues in … In the present study, enniatin B was incubated with rat, dog and human … metabolic pathways in enniatin B phase I metabolism. …
Number of citations: 35 link.springer.com
A Gammelsrud, A Solhaug, B Dendelé… - Toxicology and Applied …, 2012 - Elsevier
The mycotoxin enniatin B (EnnB) is predominantly produced by species of the Fusarium genera, and often found in grain. The cytotoxic effect of EnnB has been suggested to be related …
Number of citations: 75 www.sciencedirect.com
Y Rodríguez-Carrasco, D Heilos, L Richter… - Toxicology letters, 2016 - Elsevier
The fusariotoxins Enniatin B (Enn B) and Beauvericin (Bea) have recently aroused interest as food contaminants and as potential anticancer drugs. However, limited data are available …
Number of citations: 65 www.sciencedirect.com
C Behm, GH Degen, W Föllmann - Molecular nutrition & food …, 2009 - Wiley Online Library
… Enniatin B, a fungal metabolite produced by various … The aim of this study was to investigate the effects of enniatin B in … toxic levels (100 lM) of enniatin B. Likewise, mutagenicity tests in …
Number of citations: 71 onlinelibrary.wiley.com
T Svingen, N Lund Hansen, C Taxvig… - Environmental …, 2017 - Wiley Online Library
… Enniatin B was detected in 100% of tested samples regardless of … (enniatin B, beauvericin, altenariol, deoxynivalenol, aflatoxin B1, andrastin A, citrinin, and penicillic acid), enniatin B …
Number of citations: 58 onlinelibrary.wiley.com
A Smelcerovic, D Yancheva, E Cherneva… - Journal of Molecular …, 2011 - Elsevier
… The cyclic hexadepsipeptide enniatin B was identified by a LC–MS/MS analysis of the non-volatile … using similar biosynthetic ways to enniatin B involving a nonribosomal mechanism. …
Number of citations: 25 www.sciencedirect.com
G Meca, I Sospedra, MA Valero, J Mañes… - Toxicology …, 2011 - Taylor & Francis
The enniatins (ENs) are bioactive compounds of hexadepsipeptidic structure produced by several strains of Fusarium sp. The EN B was purified from extracts of Fusarium tricinctum …
Number of citations: 44 www.tandfonline.com
S Fraeyman, M Devreese, G Antonissen… - Journal of agricultural …, 2016 - ACS Publications
A toxicokinetic study of the Fusarium mycotoxins enniatin B1 (ENN B1) and enniatin B (ENN B) was performed in broiler chickens. Each animal received ENN B1 or B orally via an …
Number of citations: 41 pubs.acs.org
C Fernández-Blanco, G Font, MJ Ruiz - Toxicology Letters, 2016 - Elsevier
Enniatin B (ENN B), deoxinivalenol (DON) and alternariol (AOH) are secondary metabolites of filamentous fungi. These mycotoxins are contaminants of vegetables and cereals. They …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.